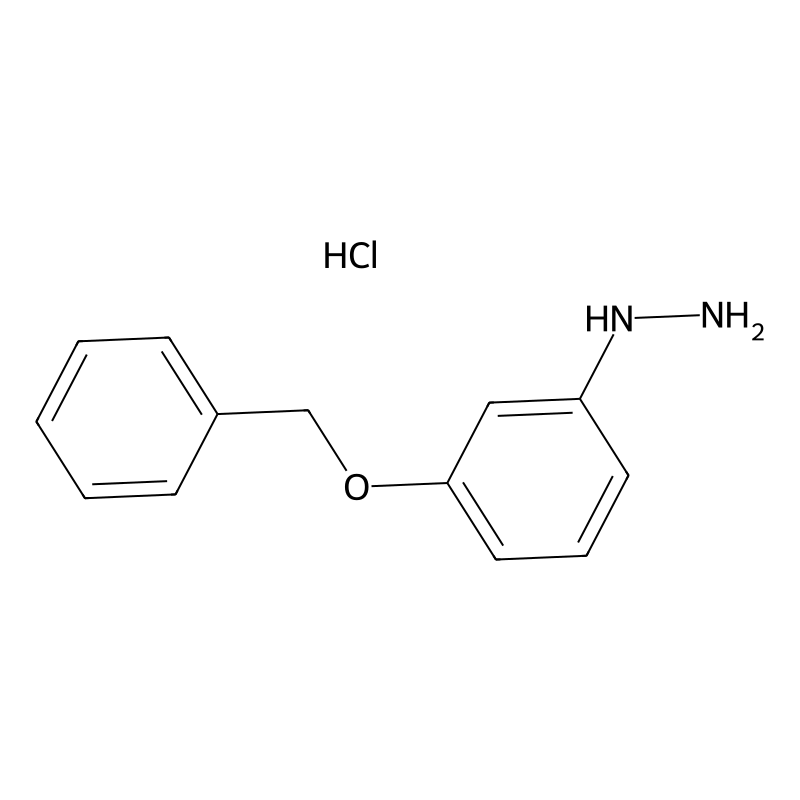

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic compound characterized by the molecular formula C13H15ClN2O. It is a hydrazine derivative where a benzyloxy group is substituted at the third position of the phenyl ring. This compound appears as a white to off-white crystalline powder and is soluble in polar solvents such as water and ethanol. Its melting point ranges from 204°C to 206°C, and it has a boiling point of approximately 438.5°C at 760 mmHg.

- Oxidation: This compound can be oxidized to yield azobenzene derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to form corresponding amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution may occur at the benzyloxy group under basic conditions, allowing for further derivatization.

This compound exhibits notable biological properties, including:

- Antitumor Activity: Studies have indicated its potential in inhibiting tumor growth.

- Antibacterial and Antifungal Properties: In vitro and in vivo studies have demonstrated effectiveness against various bacterial and fungal strains.

- Neuroprotective Effects: Research suggests potential therapeutic applications in neurodegenerative diseases and diabetes management .

The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride typically involves:

- Reaction of 3-Benzyloxybenzaldehyde with Hydrazine Hydrate: This reaction occurs in the presence of hydrochloric acid, forming a hydrazone intermediate.

- Formation of the Final Product: The hydrazone is treated with hydrochloric acid to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

Industrial production mirrors laboratory methods but is scaled for larger quantities, emphasizing control over reaction conditions to ensure yield and purity.

(3-(Benzyloxy)phenyl)hydrazine hydrochloride finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing hydrazones and azobenzenes.

- Pharmaceutical Research: The compound is explored for developing new therapeutic agents targeting cancer, bacterial infections, and neurodegenerative diseases.

- Biochemical Assays: It plays a role in enzyme inhibition studies and other biological assays due to its reactivity with aldehydes and ketones.

Interaction studies have shown that (3-(Benzyloxy)phenyl)hydrazine hydrochloride can influence cellular processes through:

- Reactive Oxygen Species Modulation: It impacts pathways involving oxidative stress, which are crucial in various diseases.

- Covalent Bond Formation: The compound forms stable hydrazone derivatives with aldehydes and ketones, facilitating biochemical analysis.

Several compounds share structural similarities with (3-(Benzyloxy)phenyl)hydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 3-Phenylhydrazine | Similar hydrazine structure | More reactive towards electrophiles |

| 4-Benzyloxyphenylhydrazine | Different substitution pattern | Exhibits different biological activity profiles |

| 3-(Methoxy)phenylhydrazine | Similar hydrazine core | Varying solubility and stability characteristics |

The uniqueness of (3-(Benzyloxy)phenyl)hydrazine hydrochloride lies in its specific benzyloxy substitution, which enhances its stability and reactivity compared to other derivatives. This modification allows it to participate effectively in bio